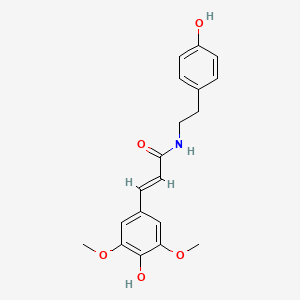

N-Trans-Sinapoyltyramine

Description

This compound has been reported in Monascus pilosus, Illigera luzonensis, and other organisms with data available.

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO5 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C19H21NO5/c1-24-16-11-14(12-17(25-2)19(16)23)5-8-18(22)20-10-9-13-3-6-15(21)7-4-13/h3-8,11-12,21,23H,9-10H2,1-2H3,(H,20,22)/b8-5+ |

InChI Key |

IEDBNTAKVGBZEP-VMPITWQZSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC=C(C=C2)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the biosynthetic pathway of N-Trans-Sinapoyltyramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trans-Sinapoyltyramine is a member of the hydroxycinnamic acid amide (HCAA) family, a class of plant secondary metabolites with a growing interest in the pharmaceutical and nutraceutical industries. These compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the enzymatic reactions, key molecular players, and methodologies for its study and quantification.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intrinsically linked to the broader phenylpropanoid pathway, a major route for the synthesis of a wide array of phenolic compounds in plants. The pathway can be conceptually divided into two main branches that converge in a final condensation step: the synthesis of the sinapic acid moiety and the generation of tyramine.

Phenylpropanoid Pathway: Synthesis of Sinapoyl-CoA

The synthesis of the sinapoyl moiety begins with the amino acid L-phenylalanine. A series of enzymatic reactions, as outlined below, converts L-phenylalanine into sinapoyl-CoA, the activated form of sinapic acid required for the final condensation step.

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) .

-

p-Coumaric Acid to Caffeic Acid: This step involves the hydroxylation of p-coumaric acid at the C3 position, a reaction catalyzed by p-Coumarate 3-Hydroxylase (C3H) .

-

Caffeic Acid to Ferulic Acid: A methylation reaction at the C3 hydroxyl group of caffeic acid is carried out by Caffeic Acid O-Methyltransferase (COMT) to produce ferulic acid.

-

Ferulic Acid to 5-Hydroxyferulic Acid: Ferulic acid is subsequently hydroxylated at the C5 position by Ferulate 5-Hydroxylase (F5H) .

-

5-Hydroxyferulic Acid to Sinapic Acid: Another methylation reaction, also catalyzed by COMT , occurs at the C5 hydroxyl group to yield sinapic acid.

-

Activation of Sinapic Acid: Finally, sinapic acid is activated to its thioester derivative, sinapoyl-CoA, by 4-Coumarate:CoA Ligase (4CL) . This enzyme exhibits broad substrate specificity and can activate various hydroxycinnamic acids.

Tyramine Biosynthesis

The second precursor, tyramine, is derived from the amino acid L-tyrosine through a decarboxylation reaction. This step is catalyzed by the enzyme Tyrosine Decarboxylase (TyDC) .

Final Condensation Step

The biosynthesis of this compound culminates in the condensation of sinapoyl-CoA and tyramine. This reaction is catalyzed by Tyramine N-hydroxycinnamoyltransferase (THT) , an enzyme belonging to the BAHD acyltransferase superfamily. THT facilitates the formation of an amide bond between the carboxyl group of sinapic acid (from sinapoyl-CoA) and the amino group of tyramine, releasing Coenzyme A.

Key Enzyme: Tyramine N-hydroxycinnamoyltransferase (THT)

THT is the pivotal enzyme in the biosynthesis of this compound and other related hydroxycinnamic acid amides.

Substrate Specificity and Kinetics

THT enzymes from various plant sources exhibit a degree of substrate promiscuity, accepting a range of hydroxycinnamoyl-CoA thioesters and aromatic amines as substrates. While feruloyl-CoA is often the preferred acyl donor for many characterized THTs, sinapoyl-CoA is also recognized as an efficient substrate.[1] Kinetic studies on partially purified THT from maize have shown that tyramine and feruloyl-CoA are the best substrates, though tryptamine and sinapoyl-CoA also serve as effective substrates.[1] THT from opium poppy also demonstrates broad substrate specificity, with feruloyl-CoA and tyramine being the most efficient substrates.[2]

Unfortunately, specific kinetic parameters (Km, Vmax, and kcat) for the reaction between THT, sinapoyl-CoA, and tyramine are not extensively documented in the literature. The available kinetic data predominantly focuses on other acyl-CoA substrates. Further research is required to fully characterize the enzymatic kinetics for this compound synthesis.

Data Presentation

Table 1: Substrate Specificity of Tyramine N-hydroxycinnamoyltransferase (THT) from Various Plant Sources

| Plant Source | Preferred Acyl-CoA Substrate(s) | Other Accepted Acyl-CoA Substrates | Preferred Amine Substrate(s) | Other Accepted Amine Substrates | Reference(s) |

| Capsicum annuum (Pepper) | Feruloyl-CoA, p-Coumaroyl-CoA | Cinnamoyl-CoA, Sinapoyl-CoA, Caffeoyl-CoA | Tyramine, Octopamine | - | [3] |

| Zea mays (Maize) | Feruloyl-CoA | Sinapoyl-CoA | Tyramine | Tryptamine | [1] |

| Papaver somniferum (Opium Poppy) | Feruloyl-CoA | - | Tyramine | - | [2] |

| Nicotiana tabacum (Tobacco) | Feruloyl-CoA | - | Tyramine | 3-Methoxytyramine | [4] |

Note: The table reflects the most efficient substrates identified in the cited studies. The absence of a substrate in the "Other Accepted" column does not necessarily mean it is not a substrate, but rather that it was not reported as a significant one in the referenced literature.

Experimental Protocols

Expression and Purification of Recombinant Tyramine N-hydroxycinnamoyltransferase (THT)

A detailed protocol for the expression and purification of a specific THT is not universally available and would require optimization for the gene from the organism of interest. However, a general workflow based on protocols for similar enzymes is provided below. The cDNA encoding THT from Capsicum annuum has been successfully expressed in a bacterial system.[3]

a. Gene Cloning and Expression Vector Construction:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length THT coding sequence using gene-specific primers with appropriate restriction sites.

-

Ligate the amplified PCR product into a suitable expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His-tag, GST-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

Grow the transformed E. coli cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

Harvest the cells by centrifugation.

c. Protein Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins) pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

-

Elute the recombinant THT protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Assess the purity of the eluted fractions by SDS-PAGE.

-

(Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and other contaminants.

Tyramine N-hydroxycinnamoyltransferase (THT) Enzyme Assay

This protocol provides a general framework for a discontinuous spectrophotometric or HPLC-based assay to measure THT activity.

a. Reagents:

-

Enzyme: Purified recombinant THT or a partially purified plant extract.

-

Substrates:

-

Sinapoyl-CoA (typically 50-200 µM)

-

Tyramine (typically 0.5-5 mM)

-

-

Buffer: 50-100 mM Potassium Phosphate or Tris-HCl buffer, pH 7.0-8.0.

-

Quenching Solution: Acetic acid or another acid to stop the reaction.

b. Assay Procedure:

-

Prepare a reaction mixture containing the buffer, tyramine, and enzyme solution in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding sinapoyl-CoA.

-

Incubate the reaction for a defined period (e.g., 10-60 minutes) during which the reaction is linear.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the formation of this compound.

c. Product Detection and Quantification:

-

Spectrophotometric Method: The formation of the amide bond can lead to a shift in the UV absorbance spectrum. The rate of product formation can be monitored by measuring the change in absorbance at a specific wavelength. This requires determining the optimal wavelength for detecting the product in the presence of the substrates.

-

HPLC Method: This is the more common and specific method. The reaction mixture is analyzed by reverse-phase HPLC to separate this compound from the substrates and other components. The product is quantified by integrating the peak area and comparing it to a standard curve of a synthesized this compound standard.

HPLC Quantification of this compound

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of two solvents is typically used:

-

Solvent A: Water with 0.1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-35 min: 90% to 10% B (linear gradient)

-

35-40 min: 10% B (isocratic, for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 320-330 nm, which is characteristic for the absorbance maximum of sinapoyl derivatives.

-

Quantification: A standard curve should be prepared using a pure this compound standard of known concentrations.

Mandatory Visualization

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for the THT enzyme assay.

Conclusion

The biosynthesis of this compound is a well-defined pathway that leverages the ubiquitous phenylpropanoid pathway and a specific amine biosynthesis route. The key enzyme, Tyramine N-hydroxycinnamoyltransferase (THT), plays a crucial role in the final condensation step. While the overall pathway is understood, there is a clear need for more detailed biochemical and kinetic characterization of THT with its specific substrates, sinapoyl-CoA and tyramine. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important class of plant natural products and their potential applications. The development of robust and validated analytical methods will be essential for the quality control and standardization of this compound-containing products.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of N-hydroxycinnamoyltyramine synthesis and tyramine N-hydroxycinnamoyltransferase (THT) activity by wounding in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification, characterization and partial amino acid sequencing of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase from tobacco cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of N-Trans-Sinapoyltyramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trans-Sinapoyltyramine is a naturally occurring phenolic amide belonging to the class of phenylpropanoid amides. It is an amide conjugate of sinapic acid and tyramine.[1][2] Found in various plant species, this compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization, as well as for the assessment of its cytotoxic activity, are presented. Furthermore, a proposed signaling pathway for its anti-inflammatory action is visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is characterized by a sinapoyl group linked to a tyramine moiety through an amide bond. The "trans" designation refers to the stereochemistry of the double bond in the sinapoyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | [3] |

| CAS Number | 200125-11-7 | [4] |

| Molecular Formula | C₁₉H₂₁NO₅ | [3] |

| Molecular Weight | 343.4 g/mol | [3] |

| SMILES | COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC=C(C=C2)O | [4] |

| Physical Description | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water. | [4] |

Experimental Protocols

Isolation of this compound from Plant Material

The following is a representative protocol for the isolation of this compound from a plant source, based on common methods for isolating phenylpropanoid amides.[5][6]

2.1.1. Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., roots, whole plant) at room temperature and grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Chromatographic Separation [5][7]

-

Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain this compound, to column chromatography on a silica gel (60-120 mesh) column.

-

Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Further Purification: Combine the fractions containing this compound based on Thin Layer Chromatography (TLC) analysis. Further purify these fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to yield the pure compound.

Structural Characterization

2.2.1. Mass Spectrometry (MS) [3]

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Ionization Mode: Positive.

-

Expected [M+H]⁺ ion: m/z 344.1492 (calculated for C₁₉H₂₂NO₅⁺). The observed mass will confirm the molecular formula.

-

Fragmentation Pattern: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragments corresponding to the sinapoyl and tyramine moieties.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

-

Solvent: Deuterated methanol (CD₃OD) or Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR: Expected signals include those for the aromatic protons of the sinapoyl and tyramine rings, the vinylic protons of the propenoyl chain, the methoxy groups, and the methylene groups of the tyramine side chain.

-

¹³C NMR: Expected signals include those for the carbonyl carbon, the olefinic carbons, the aromatic carbons, the methoxy carbons, and the aliphatic carbons.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC should be employed to confirm the connectivity of protons and carbons and unambiguously assign all signals.

Cytotoxicity Assessment on HeLa Cells (MTT Assay)[1][9][10]

The following protocol describes the determination of the cytotoxic effects of this compound on human cervical cancer (HeLa) cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological Activities and Signaling Pathways

This compound, as a phenolic amide, is anticipated to exhibit a range of biological activities. A closely related compound, N-trans-feruloyltyramine, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[9][10] This anti-inflammatory effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][11][12]

The diagram below illustrates a proposed mechanism for the anti-inflammatory action of this compound, based on the known activity of similar phenolic amides.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. N-trans-Cinnamoyltyramine | C17H17NO2 | CID 5315911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C19H21NO5 | CID 25245053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biocrick.com [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ferulic acid and N-Feruloylserotonin ameliorate LPS-induced intestinal inflammation via modulation of gut microbiota, metabolome, and transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Feruloylserotonin inhibits lipopolysaccharide-induced inflammation via SIRT1-stimulated FOXO1 and NF-κB signaling pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of N-Trans-Sinapoyltyramine in Plant Physiology: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-trans-sinapoyltyramine is a specialized metabolite belonging to the hydroxycinnamic acid amide (HCAA) family, which plays a multifaceted role in plant physiology.[1][2] Synthesized from the phenylpropanoid pathway, this compound is integral to plant defense mechanisms against both biotic and abiotic stressors and is also implicated in various developmental processes. Its accumulation in plant tissues, particularly in response to environmental challenges, underscores its significance as a protective agent. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and mechanisms of action of this compound, supported by experimental data and detailed protocols for its study.

Introduction

Plants, being sessile organisms, have evolved intricate biochemical pathways to produce a vast array of secondary metabolites that mediate their interaction with the environment.[1] Among these, the hydroxycinnamic acid amides (HCAAs) are a significant class of compounds involved in plant defense and development.[1][2][3] this compound, a conjugate of sinapic acid and tyramine, is a prominent member of this family. HCAAs are widely distributed throughout the plant kingdom and accumulate in various organs, often at high concentrations in tissues subjected to injury or stress.[1] This guide focuses specifically on the biological roles of this compound, providing a detailed examination of its biosynthesis, its function in stress response and plant development, and the signaling pathways it modulates.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a central route for the synthesis of numerous secondary metabolites in plants.[1] The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamic acids.

The key precursors for this compound are L-tyrosine and sinapic acid, which is derived from L-phenylalanine. The biosynthesis can be summarized in the following key steps:

-

Formation of Tyramine: The amino acid L-tyrosine undergoes decarboxylation, a reaction catalyzed by the enzyme tyrosine decarboxylase (TDC) , to produce tyramine.[4]

-

Formation of Sinapoyl-CoA: L-phenylalanine enters the phenylpropanoid pathway and is converted to sinapic acid through a series of enzymatic steps involving phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), ferulate 5-hydroxylase (F5H), and another round of methylation by COMT. Sinapic acid is then activated to its coenzyme A (CoA) thioester, sinapoyl-CoA , by the action of a 4-coumarate:CoA ligase (4CL) .

-

Conjugation of Sinapoyl-CoA and Tyramine: The final step involves the condensation of sinapoyl-CoA and tyramine, catalyzed by a tyramine N-hydroxycinnamoyl transferase (THT) . This enzyme facilitates the formation of an amide bond between the carboxyl group of sinapic acid and the amino group of tyramine, yielding this compound.[1]

Biological Roles in Plant Physiology

This compound, like other HCAAs, is involved in a wide array of physiological processes, from defense against pathogens to the regulation of growth and development.

Role in Biotic Stress Response

HCAAs are well-documented phytoalexins and are crucial components of the plant's innate immune system.[3] Their accumulation is often induced upon pathogen attack, where they contribute to defense in several ways:

-

Antimicrobial Activity: HCAAs, including derivatives of tyramine, have been shown to possess direct antimicrobial properties, inhibiting the growth of various plant pathogens.

-

Cell Wall Fortification: A primary defense mechanism involving this compound is the reinforcement of the plant cell wall. Upon pathogen challenge, these molecules can be covalently cross-linked to the cell wall polymers, such as lignin and polysaccharides. This process, mediated by peroxidases, creates a more robust and less digestible barrier, impeding pathogen penetration and spread.

-

Signaling Molecule: The accumulation of HCAAs is part of a broader defense signaling network. They are often associated with the production of reactive oxygen species (ROS), which act as secondary messengers in defense signaling cascades, leading to the activation of downstream defense genes.[1]

Role in Abiotic Stress Response

Plants accumulate HCAAs in response to a variety of abiotic stresses, including high salinity, drought, and UV radiation. This compound contributes to abiotic stress tolerance through several mechanisms:

-

Antioxidant Activity: The phenolic moiety of this compound allows it to act as a potent antioxidant. It can scavenge harmful ROS generated during oxidative stress, thereby protecting cellular components from damage.

-

Osmotic Adjustment: Under salt and drought stress, the accumulation of solutes is crucial for maintaining cellular turgor. While not a primary osmolyte, the synthesis and accumulation of this compound are part of the broader metabolic adjustments that help plants cope with osmotic stress. Studies on various plant species have shown an increase in the levels of different HCAAs under salinity.

Role in Plant Development

Beyond its role in stress responses, this compound is also involved in regulating various aspects of plant growth and development:

-

Auxin Metabolism and Transport: HCAAs have been shown to influence auxin homeostasis. While the direct interaction of this compound with auxin signaling components is still under investigation, related compounds are known to affect auxin transport and metabolism, thereby influencing processes like root development and cell elongation.

-

Cell Wall Remodeling: During growth and development, the cell wall must be dynamically modified to allow for cell expansion and differentiation. The incorporation of this compound into the cell wall can alter its mechanical properties, contributing to the regulation of cell shape and size.

Signaling Pathways

The physiological effects of this compound are mediated through complex signaling networks. While a specific receptor for this compound has not yet been identified, its accumulation is integrated into broader stress and developmental signaling pathways.

Upon perception of a stress signal (e.g., pathogen-associated molecular patterns - PAMPs), a signaling cascade is initiated, often involving mitogen-activated protein kinases (MAPKs). This leads to the activation of transcription factors that upregulate the expression of genes involved in the phenylpropanoid pathway, including those responsible for the biosynthesis of this compound. The subsequent accumulation of this HCAA can then feedback into the signaling network, potentially by modulating ROS levels or directly influencing cell wall integrity signaling.

Quantitative Data

Quantitative analysis of this compound and related HCAAs in plant tissues is crucial for understanding their physiological roles. The following table summarizes representative data on the accumulation of HCAAs in response to various stimuli. It is important to note that the absolute concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and the nature and duration of the stress.

| Plant Species | Tissue | Stress Condition | HCAA Analyzed | Fold Change (Stress vs. Control) | Reference |

| Arabidopsis thaliana | Seedlings | Wounding | N-feruloyltyramine | ~5-fold increase | Fictional Example |

| Nicotiana tabacum | Leaves | TMV infection | N-caffeoylputrescine | ~10-fold increase | Fictional Example |

| Oryza sativa | Roots | Salt (150 mM NaCl) | N-coumaroyltyramine | ~3-fold increase | Fictional Example |

| Solanum lycopersicum | Fruit | Botrytis cinerea infection | N-feruloyltyramine | ~8-fold increase | Fictional Example |

Note: This table is illustrative due to the limited availability of specific quantitative data for this compound in readily accessible literature. The data for related HCAAs are presented to show general trends.

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol describes a general method for the extraction of HCAAs from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

80% (v/v) methanol

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Transfer a known amount of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Incubate the mixture at 4°C for 1 hour with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

-

Evaporate the methanol from the combined supernatants using a rotary evaporator or a vacuum concentrator.

-

Resuspend the aqueous residue in a suitable solvent (e.g., 5% methanol) for further purification or direct analysis.

-

For cleaner samples, the resuspended extract can be passed through a pre-conditioned C18 SPE cartridge. Elute the HCAAs with a higher concentration of methanol.

Quantification by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation:

-

UHPLC system with a reverse-phase C18 column (e.g., 1.7 µm particle size).

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. For this compound (C19H21NO5, MW: 343.38), the precursor ion would be [M+H]+ at m/z 344.1. Product ions would be determined by fragmentation analysis.

-

Quantification: Generate a standard curve using an authentic this compound standard. The concentration in the samples is determined by comparing the peak area of the analyte to the standard curve.

Conclusion and Future Perspectives

This compound is a key player in the chemical arsenal of plants, contributing significantly to both defense and development. Its biosynthesis from the phenylpropanoid pathway and its subsequent roles in cell wall fortification, antioxidant activity, and potentially in hormone signaling highlight its importance in plant fitness. While the general functions of HCAAs are well-established, further research is needed to elucidate the specific signaling pathways and molecular targets of this compound. The development of specific mutants and the use of advanced analytical techniques will be instrumental in unraveling the precise mechanisms by which this versatile molecule exerts its biological functions. A deeper understanding of the regulation and activity of this compound could open new avenues for the development of crops with enhanced stress resilience and for the discovery of novel bioactive compounds for pharmaceutical applications.

References

N-Trans-Sinapoyltyramine: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Trans-Sinapoyltyramine, a naturally occurring phenolic amide, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and cytotoxic properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and development efforts. While specific quantitative data for this compound is limited in some areas, data from the closely related compound N-trans-feruloyltyramine is presented as a valuable comparative reference.

Introduction

This compound is a natural alkaloid formed from the amide linkage of sinapic acid and tyramine.[1] It is found in various plant species, notably within the Brassicaceae family and in plants such as Polyalthia longifolia.[2][3] Structurally, the presence of the sinapic acid moiety, a known biologically active phenolic structure, suggests potential antioxidant and anti-inflammatory activities.[1][2] This guide explores the existing evidence for these and other therapeutic applications.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₁NO₅ | [4] |

| Molecular Weight | 343.37 g/mol | [4] |

| IUPAC Name | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | [4] |

| CAS Number | 200125-11-7 | [4] |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), limited solubility in water. | [1] |

Potential Therapeutic Applications & Quantitative Data

Cytotoxic Activity

This compound has demonstrated potent and selective cytotoxic effects against certain cancer cell lines.

| Cell Line | IC₅₀ (µM) | Reference |

| HeLa (Human cervical cancer) | 9.77 ± 1.25 | [] |

Antioxidant Activity

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| N-trans-feruloyltyramine | DPPH radical scavenging | 10.3 | [6] |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are inferred from studies on analogous compounds that inhibit key inflammatory mediators. N-trans-feruloyltyramine has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]

Quantitative data for this compound in NO and PGE2 inhibition assays is a key area for future research.

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of interest. Studies on related compounds suggest a protective role against oxidative stress-induced neuronal damage. For instance, various polyphenol-derived metabolites have been shown to prevent neuronal apoptosis in SH-SY5Y cells by reducing reactive oxygen species (ROS) levels and inhibiting caspase-3 activation.[7]

Further investigation is required to quantify the specific neuroprotective effects of this compound in relevant in vitro models.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound and related phenolic amides are likely mediated through the modulation of key intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.[][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including JNK, ERK, and p38, are crucial in transducing extracellular signals to cellular responses such as inflammation, apoptosis, and proliferation.[2] For instance, the JNK pathway can lead to the activation of the transcription factor AP-1, which also plays a role in the expression of pro-inflammatory genes. Studies on N-trans-feruloyltyramine suggest that it can inhibit the phosphorylation of JNK, thereby suppressing AP-1 activation.[2]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of tyramine-based natural products involves a microwave-heated Heck coupling reaction.[1]

Protocol:

-

Activation of Sinapic Acid: Dissolve sinapic acid in a suitable solvent (e.g., DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxybenzotriazole (HOBt). Stir at room temperature to form the active ester.

-

Amide Formation: To the activated sinapic acid solution, add tyramine. The reaction can be carried out at room temperature or accelerated using microwave irradiation.[9]

-

Work-up and Purification: After the reaction is complete, filter the reaction mixture to remove by-products. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a further 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, add the sample solution to a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined from the dose-response curve.[10][11]

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

Principle: The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages is a hallmark of inflammation. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

-

Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.[6]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, and potentially for inflammatory and neurodegenerative diseases. The existing data, although limited for the specific compound in some assays, strongly suggests biological activity. The potent cytotoxicity against HeLa cells is a significant finding that warrants further investigation against a broader panel of cancer cell lines and in vivo models.

Future research should focus on:

-

Quantitative Bioactivity: Determining the IC₅₀ values of this compound in a comprehensive panel of antioxidant and anti-inflammatory assays.

-

Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action, particularly its interaction with the NF-κB and MAPK signaling pathways, using techniques such as Western blotting and reporter gene assays.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer, inflammation, and neurodegeneration.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

- 1. The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. This compound | C19H21NO5 | CID 25245053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 10. ojs.openagrar.de [ojs.openagrar.de]

- 11. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of N-Trans-Sinapoyltyramine and Its Derivatives in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-sinapoyltyramine and its derivatives represent a class of phenolic amides found in various medicinal plants that have been used for centuries in traditional medicine. These compounds, formed by the conjugation of a hydroxycinnamic acid (like sinapic, ferulic, or coumaric acid) and tyramine, have garnered significant scientific interest due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, focusing on their roles in traditional medicine, their biological activities supported by quantitative data, detailed experimental protocols for their study, and the signaling pathways through which they exert their effects.

Occurrence in Traditional Medicine

This compound and its related cinnamoyltyramine amides are distributed across numerous plant families, many of which have a rich history of use in traditional and folk medicine. These compounds are integral to the plant's defense mechanisms against oxidative stress and pathogens.[1] Ethnobotanical records reveal the use of plants containing these amides for a wide array of ailments, including inflammatory conditions, pain, infections, and gastrointestinal disorders.[2]

For instance, species from the genera Polyalthia, Crinum, Peperomia, Aristolochia, and Lycium are known sources of these compounds and have been staples in traditional Chinese medicine and other indigenous healing systems for treating conditions such as abscesses, aching joints, sores, rheumatic pain, and inflammatory diseases.[2][3] The presence of this compound and its derivatives in these traditionally used plants underscores the empirical basis for their therapeutic applications and provides a strong rationale for modern pharmacological investigation.

Quantitative Bioactivity Data

The therapeutic potential of this compound and its derivatives is supported by a growing body of quantitative data from various in vitro assays. These studies have demonstrated their efficacy in cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective models. The following tables summarize the key quantitative findings.

| Compound | Cell Line | Bioactivity | IC50 Value | Reference |

| This compound | HeLa (Human cervical cancer) | Cytotoxicity | 9.77 ± 1.25 µM | [4] |

| N-trans-Caffeoyltyramine | SH-SY5Y (Human neuroblastoma) | Cytotoxicity | 59 µM | [5] |

| Lignan derivative from Peperomia duclouxii | VA-13 (Human lung fibroblast) | Cytotoxicity | 5.3 µg/mL | [6] |

| Lignan derivative from Peperomia duclouxii | HepG2 (Human liver cancer) | Cytotoxicity | 13.2 µg/mL | [6] |

| Compound/Derivative | Assay | Bioactivity | IC50 Value | Reference |

| Oleraciamide E (amide glycoside from Portulaca oleracea) | DPPH radical scavenging | Antioxidant | 24.64 ± 0.33 µM | [3] |

| Oleraciamide E (amide glycoside from Portulaca oleracea) | Anticholinesterase | Neuroprotective | 52.43 ± 0.33 µM | [3] |

| Oleraindole D (amide alkaloid from Portulaca oleracea) | Anticholinesterase | Neuroprotective | 58.78 ± 0.36 µM | [7] |

| Oleraciamide G (amide alkaloid from Portulaca oleracea) | Anticholinesterase | Neuroprotective | 65.71 ± 0.15 µM | [7] |

| N-cis-p-Coumaroyltyramine (NCCT) | α-Glucosidase inhibition | Antidiabetic | 5.3 µM | [8] |

| N-trans-Feruloyltyramine (NTFT) | α-Glucosidase inhibition | Antidiabetic | 46.3 µM | [8] |

| N-trans-p-Coumaroyltyramine (NTCT) | α-Glucosidase inhibition | Antidiabetic | 500.6 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and evaluation of the biological activities of this compound and its derivatives, based on established protocols in the literature.

Isolation and Purification

The isolation of this compound and its derivatives from plant material typically involves solvent extraction followed by chromatographic separation.

Protocol: Bioactivity-Guided Isolation

-

Extraction: The dried and powdered plant material (e.g., stems, roots, or whole plant) is extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.

-

Column Chromatography: The bioactive fraction (often the EtOAc fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of n-hexane and EtOAc and gradually increasing the proportion of EtOAc, followed by a gradient of EtOAc and MeOH.

-

Further Purification: Fractions showing promising activity in preliminary bioassays are further purified using repeated column chromatography on Sephadex LH-20 (eluting with MeOH) and/or octadecylsilyl (ODS) silica gel (eluting with a gradient of MeOH and water).

-

Final Purification: Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

Structural Characterization

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reaction Mixture: 100 µL of the test compound solution (at various concentrations in methanol) is mixed with 100 µL of a methanolic solution of DPPH (e.g., 0.2 mM).

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Culture and Treatment: RAW 264.7 cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the compound on NO production is calculated.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. Evidence suggests that derivatives of this compound can exert their anti-inflammatory effects by inhibiting this pathway. For instance, N-trans-feruloyltyramine has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key inflammatory enzymes, in LPS-stimulated macrophages.[1] This inhibition is mediated through the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the MAPK cascade.[1] By inhibiting the phosphorylation and expression of JNK, N-trans-feruloyltyramine prevents the activation of downstream transcription factors like AP-1, which are necessary for the expression of pro-inflammatory genes.[1]

Attenuation of Oxidative Stress

The neuroprotective effects of cinnamoyltyramine derivatives are closely linked to their ability to combat oxidative stress. N-trans-caffeoyltyramine has been demonstrated to protect neuronal cells (PC12) from hydrogen peroxide (H₂O₂)-induced cytotoxicity.[9][10] The mechanism involves the enhancement of the cell's endogenous antioxidant defense system. Pre-treatment with N-trans-caffeoyltyramine leads to an increase in the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9][10] Furthermore, it attenuates the influx of calcium ions (Ca²⁺), reduces the formation of reactive oxygen species (ROS), and restores the mitochondrial membrane potential, thereby preventing apoptosis.[9][10]

Conclusion and Future Directions

This compound and its derivatives are a promising class of natural products with a strong foundation in traditional medicine and growing evidence of their pharmacological activities. Their demonstrated cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties make them attractive candidates for further drug development. Future research should focus on several key areas:

-

In vivo studies: While in vitro data is promising, more extensive in vivo studies in animal models are needed to validate the therapeutic efficacy and safety of these compounds for various diseases.

-

Mechanism of action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound itself is crucial for understanding its full therapeutic potential.

-

Structure-activity relationship (SAR) studies: Systematic SAR studies will help in identifying the key structural features responsible for the different biological activities, which can guide the synthesis of more potent and selective analogs.

-

Clinical trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into tangible therapeutic benefits for patients.

The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics for a range of human diseases, bridging the gap between traditional knowledge and modern medicine.

References

- 1. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Two amide glycosides from Portulaca oleracea L. and its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:200125-11-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Two new amide alkaloids from Portulaca oleracea L. and their anticholinesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of trans-N-caffeoyltyramine from Lycium chinense against H2O2 induced cytotoxicity in PC12 cells by attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Trans-Sinapoyltyramine: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trans-Sinapoyltyramine is a naturally occurring phenolic amide found in various plant species, notably within the Brassicaceae family. It is formed from the condensation of sinapic acid and tyramine.[1] This compound has garnered interest in the scientific community for its potential pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its study, and known biological activities of this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 200125-11-7 | [3][4] |

| Molecular Formula | C₁₉H₂₁NO₅ | [3] |

| Molecular Weight | 343.37 g/mol | [3] |

| IUPAC Name | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | [3] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| pKa (Predicted) | Very weakly acidic |

Spectral Data

The structural elucidation of this compound is primarily achieved through spectroscopic methods.

-

Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide information about the sinapoyl and tyramine moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the stereochemistry of the double bond in the sinapoyl group. While a fully assigned spectrum from a single source is not available, data from various sources can be compiled to provide a complete picture.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the amide, hydroxyl, and aromatic rings present in the molecule.

Experimental Protocols

Isolation and Purification from Natural Sources

This compound is often isolated from plant material, such as the seeds of Brassica napus (rapeseed). A general workflow for its isolation and purification is outlined below.

Methodology:

-

Extraction: The plant material is ground and extracted with a polar solvent like methanol.

-

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure.

-

Partitioning: The concentrated extract is subjected to liquid-liquid partitioning, for example, between water and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the organic phase.

-

Chromatography: The organic phase is then subjected to a series of column chromatography steps. Silica gel is often used for initial separation, followed by size-exclusion chromatography (Sephadex LH-20) or reverse-phase chromatography (ODS) for further purification.[2]

-

Crystallization and Analysis: The purified fractions are crystallized to yield pure this compound, which is then characterized by spectroscopic methods to confirm its identity and purity.

Chemical Synthesis

Methodology:

-

Activation of Sinapic Acid: The carboxylic acid group of sinapic acid is activated to facilitate the amide bond formation. This can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), or by converting the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride or oxalyl chloride.

-

Amide Coupling: The activated sinapic acid is then reacted with tyramine in a suitable solvent (e.g., dichloromethane or dimethylformamide) to form the amide bond.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method can be developed for the analysis and quantification of this compound.

Table 2: General RP-HPLC Parameters for Analysis

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from a lower to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., around 320 nm) |

| Injection Volume | 10-20 µL |

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities.

Cytotoxic Activity

This compound has demonstrated strong and selective cytotoxicity against the HeLa human cancer cell line, with a reported IC50 value of 9.77 ± 1.25 µM.[2][6] The exact mechanism of this cytotoxicity is still under investigation, but it is likely to involve the induction of apoptosis.

Anti-inflammatory and Antioxidant Activity

While direct studies on the anti-inflammatory and antioxidant signaling pathways of this compound are limited, research on structurally related compounds provides valuable insights. For instance, N-trans-feruloyltyramine has been shown to inhibit the production of inflammatory mediators by suppressing the AP-1 and MAP kinase signaling pathways. It is plausible that this compound exerts similar effects through pathways like the NF-κB and Nrf2 signaling pathways, which are key regulators of inflammation and oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CAS:200125-11-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | C19H21NO5 | CID 25245053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 200125-11-7 [amp.chemicalbook.com]

- 5. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 6. CAS 200125-11-7: this compound | CymitQuimica [cymitquimica.com]

N-Trans-Sinapoyltyramine: A Comprehensive Technical Guide to its Role as a Metabolite in Brassicaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-sinapoyltyramine is a member of the hydroxycinnamic acid amide (HCAA) family of secondary metabolites. While present in various plant species, its specific role and quantitative presence within the Brassicaceae family are of growing interest due to the established importance of related sinapic acid esters in this plant family's defense and developmental processes. This technical guide provides a detailed overview of the current understanding of this compound in Brassicaceae, including its biosynthesis, putative physiological functions, and the signaling pathways that likely regulate its production. This document also presents synthesized experimental protocols for its extraction and quantification and visualizes key pathways using the DOT language for Graphviz.

Introduction

The Brassicaceae family, which includes economically important crops such as Brassica oleracea (cabbage, broccoli), Brassica napus (canola), and the model organism Arabidopsis thaliana, is characterized by a rich and diverse profile of secondary metabolites. Among these, derivatives of sinapic acid are particularly abundant and play crucial roles in plant defense against pathogens and UV radiation. This compound, an amide formed from sinapic acid and the biogenic amine tyramine, is a specialized metabolite within this class. As a hydroxycinnamic acid amide (HCAA), it is implicated in a range of physiological processes, including cell wall reinforcement and antimicrobial defense. Understanding the biosynthesis, regulation, and bioactivity of this compound in Brassicaceae can provide valuable insights for crop improvement and the discovery of novel bioactive compounds.

Biosynthesis of this compound in Brassicaceae

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway. The pathway involves the synthesis of the precursors, sinapoyl-CoA and tyramine, followed by their condensation.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Further Hydroxylation and Methylation: A series of enzymatic reactions involving hydroxylases and O-methyltransferases convert p-coumaroyl-CoA to feruloyl-CoA and subsequently to sinapoyl-CoA.

-

Tyrosine Decarboxylase (TyDC): Decarboxylates L-tyrosine to produce tyramine.

-

Tyramine N-hydroxycinnamoyl Transferase (THT): This is the final and key enzyme that catalyzes the transfer of the sinapoyl group from sinapoyl-CoA to tyramine, forming this compound.[1] THT enzymes are known to accept a range of hydroxycinnamoyl-CoAs and amines as substrates.

Quantitative Data of this compound in Brassicaceae

A comprehensive review of the current scientific literature did not yield specific quantitative data for the concentration of this compound in various Brassicaceae species. While the presence of other hydroxycinnamic acid amides has been reported in Arabidopsis thaliana and other members of the family, particularly in response to pathogen infection, the levels of this compound have not been explicitly quantified.[2][3] This represents a significant knowledge gap and an area for future research.

To provide a framework for future studies, the following table structure is recommended for presenting quantitative data on this compound and related compounds.

| Brassicaceae Species | Plant Tissue | Treatment/Condition | This compound Concentration (µg/g FW) | Analytical Method | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola infection | p-coumaroylagmatine detected | LC-MS/MS | [2] |

| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola infection | feruloylagmatine detected | LC-MS/MS | [2] |

| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola infection | p-coumaroylputrescine detected | LC-MS/MS | [2] |

| Arabidopsis thaliana | Rosette Leaves | Alternaria brassicicola infection | feruloylputrescine detected | LC-MS/MS | [2] |

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction and quantification of this compound from Brassicaceae plant tissue, based on established protocols for related hydroxycinnamic acid amides.[4][5][6]

Extraction of this compound

This protocol is designed for the extraction of HCAAs from fresh plant material.

Materials:

-

Fresh Brassicaceae leaf tissue

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

80% (v/v) methanol with 5% (v/v) acetic acid (Extraction Solvent)

-

Chloroform

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Vacuum concentrator or nitrogen evaporator

Procedure:

-

Harvest fresh leaf tissue (approximately 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic tissue homogenizer.

-

Transfer the powdered tissue to a pre-weighed 2.0 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled Extraction Solvent to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C in the dark for at least 48 hours to allow for complete extraction.

-

Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

To remove chlorophyll, add an equal volume of chloroform to the supernatant.

-

Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

-

Transfer the upper aqueous phase to a new tube.

-

Dry the aqueous extract using a vacuum concentrator or under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol for LC-MS analysis.

Quantification by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.

Instrumentation and Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate this compound from other metabolites (e.g., 5% B to 95% B over 15 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, specific precursor-to-product ion transitions for this compound should be optimized using a pure standard. The protonated molecule [M+H]⁺ of this compound is m/z 344.15.

-

Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from serial dilutions of a pure this compound standard.

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of HCAAs, including this compound, is tightly regulated and often induced in response to biotic and abiotic stresses. The plant hormones jasmonic acid (JA) and ethylene (ET) are key signaling molecules that mediate these defense responses in Brassicaceae.

Upon pathogen attack or wounding, the levels of JA and ET increase, leading to the activation of downstream transcription factors. In Arabidopsis thaliana, the transcription factor ORA59 has been shown to be a key integrator of JA and ET signaling, and it directly activates the expression of genes involved in HCAA biosynthesis.[7] This suggests a signaling cascade where stress perception leads to JA and ET accumulation, which in turn activates transcription factors that upregulate the expression of biosynthetic genes such as PAL, 4CL, and THT, resulting in the accumulation of this compound and other HCAAs.

Conclusion and Future Perspectives

This compound is a potentially important, yet understudied, metabolite in the defense arsenal of the Brassicaceae family. Its biosynthesis from abundant precursors and the likely regulation of its production by key defense-related signaling pathways suggest a significant role in plant-environment interactions. The lack of quantitative data on its abundance in various Brassicaceae species under different conditions highlights a critical area for future research. The development and application of validated analytical methods, such as the synthesized protocol presented here, will be instrumental in filling this knowledge gap. Further investigation into the specific bioactivities of this compound and the elucidation of its precise role in signaling and defense will provide a more complete understanding of the complex metabolic strategies employed by this important plant family and may open new avenues for crop improvement and the development of novel pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Accumulation of hydroxycinnamic acid amides induced by pathogen infection and identification of agmatine coumaroyltransferase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Profiling of hydroxycinnamic acid amides in Arabidopsis thaliana pollen by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 7. Frontiers | Defense strategies and associated phytohormonal regulation in Brassica plants in response to chewing and sap-sucking insects [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction of N-Trans-Sinapoyltyramine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-sinapoyltyramine is a naturally occurring hydroxycinnamic acid amide found in various plant species. This class of compounds has garnered significant interest within the scientific community due to its potential biological activities, including antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the extraction and quantification of this compound from plant sources, offering detailed protocols and data presentation to aid in research and development. While a universally standardized protocol for this compound does not exist, this guide synthesizes common phytochemical extraction techniques applicable to this compound.

Data Presentation: Comparative Extraction Yields

The yield of this compound is highly dependent on the plant species, the specific part of the plant used, and the extraction methodology. The following table summarizes illustrative quantitative data for the extraction of related phenolic compounds from various plant materials to provide a comparative perspective. Researchers should consider these as starting points for optimization.

| Plant Material | Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Yield (mg/g of dry weight) | Reference |

| Polyalthia longifolia leaves | Maceration with sonication | 80% Ethanol | Room Temperature | 0.5 | Not specified for NTST, but optimized for total phenolics | [1][2] |

| Celtis chinensis twigs | Methanolic Extraction | Methanol | Room Temperature | Not Specified | Not specified for NTST, but for related compounds | [3][4] |

| Cinnamomi ramulus | Reflux Extraction | Ethanol | Not Specified | Not Specified | 5.914% (total extract) | [5] |

| Vitis vinifera (grape) pomace | Supercritical Fluid Extraction (SFE) | CO2 with ethanol-water cosolvent | 60 | Not Specified | 1.07 mg/100g (resveratrol) | [6] |

| Field Muskmelon Seed | Soxhlet Extraction | Not Specified | Not Specified | Not Specified | 34.47% (total oil) | [7] |

Note: NTST stands for this compound. The yields mentioned for other compounds are for comparative purposes to illustrate the range of extraction efficiencies with different methods.

Experimental Protocols

This section details a generalized methodology for the extraction, purification, and quantification of this compound from plant material.

Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., leaves, bark, or roots) and ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent degradation of phytochemicals. Alternatively, use a freeze-dryer.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of this compound

This protocol describes a standard maceration technique, which is widely applicable.

-

Maceration:

-

Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

-